Cas no 16730-11-3 (6-Methoxy-L-tryptophan)

6-Methoxy-L-tryptophan is a modified amino acid derivative of L-tryptophan, featuring a methoxy group at the 6-position of the indole ring. This structural modification enhances its stability and potential biological activity, making it a valuable intermediate in pharmaceutical and biochemical research. It is particularly relevant in studies involving serotonin biosynthesis and neurotransmitter regulation due to its role as a precursor in metabolic pathways. The compound’s high purity and well-defined structure ensure reproducibility in experimental applications. Its utility extends to enzymatic studies and the synthesis of specialized peptides, offering researchers a precise tool for probing biochemical mechanisms.
6-Methoxy-L-tryptophan structure
6-Methoxy-L-tryptophan structure
商品名:6-Methoxy-L-tryptophan
CAS番号:16730-11-3
MF:C12H14N2O3
メガワット:234.2512
MDL:MFCD06797689
CID:835892
PubChem ID:15408556

6-Methoxy-L-tryptophan 化学的及び物理的性質

名前と識別子

    • (S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
    • (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
    • (R)-2-acetaMido-3-(6-Methoxy-1H-indol-3-yl)propanoic acid
    • 6-Methoxy-L-tryptophan
    • L-Tryptophan, 6-methoxy-
    • L-6-Methoxytryptophan
    • Tryptophan, 6-methoxy-
    • (S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoicacid
    • 8531AA
    • AX8237659
    • DTXSID90572504
    • DB-328087
    • AKOS016843458
    • L-6-Methoxytryptophan (H-L-Trp(6-OMe)-OH)
    • CS-M0886
    • CS-13723
    • MFCD06797689
    • 16730-11-3
    • SCHEMBL1460679
    • MDL: MFCD06797689
    • インチ: 1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1
    • InChIKey: ASMBUJRMSWTSLE-JTQLQIEISA-N
    • ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C2=C(C=1[H])N([H])C([H])=C2C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 234.10044231g/mol
  • どういたいしつりょう: 234.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 88.3

6-Methoxy-L-tryptophan 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A199012667-1g
(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
16730-11-3 95%
1g
$1,621.40 2022-04-02
Chemenu
CM247020-1g
(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
16730-11-3 95%
1g
$1143 2021-06-09
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-04809-5g
6-METHOXY-L-TRYPTOPHAN
16730-11-3 95%
5g
$2200 2023-09-07
1PlusChem
1P001XQX-100mg
L-Tryptophan, 6-methoxy-
16730-11-3 >98%
100mg
$125.00 2024-06-19
Ambeed
A291796-100mg
(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
16730-11-3 98%
100mg
$73.0 2024-04-23
abcr
AB291951-5g
L-6-Methoxytryptophan (H-L-Trp(6-OMe)-OH); .
16730-11-3
5g
€1999.80 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0534-5g
(2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
16730-11-3 95%
5g
¥13771.0 2024-04-23
eNovation Chemicals LLC
D235750-5g
(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
16730-11-3 95%
5g
$3850 2025-03-01
eNovation Chemicals LLC
D235750-5g
(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
16730-11-3 95%
5g
$3850 2024-08-03
TRC
M243935-50mg
6-Methoxy-L-tryptophan
16730-11-3
50mg
$ 465.00 2022-06-04

6-Methoxy-L-tryptophan 関連文献

6-Methoxy-L-tryptophanに関する追加情報

Introduction to 6-Methoxy-L-tryptophan (CAS No. 16730-11-3)

6-Methoxy-L-tryptophan, with the chemical identifier CAS No. 16730-11-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This amino acid derivative has garnered considerable attention due to its unique structural properties and its potential applications in various biological and medical research areas. The methoxy group at the 6-position of the tryptophan molecule introduces distinct pharmacological characteristics, making it a valuable candidate for further investigation.

The synthesis and characterization of 6-Methoxy-L-tryptophan involve rigorous methodologies to ensure high purity and efficacy. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity of the compound. These analytical methods provide detailed insights into the molecular structure, helping researchers understand its interactions with biological targets.

In recent years, 6-Methoxy-L-tryptophan has been explored for its potential role in modulating neurotransmitter systems. Tryptophan is a precursor to serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and appetite control. The methoxy substitution in 6-Methoxy-L-tryptophan may alter its metabolic pathways and bioavailability, offering new avenues for therapeutic intervention. Preliminary studies suggest that this compound may have neuroprotective properties, making it a promising candidate for treating neurological disorders such as depression and anxiety.

Moreover, 6-Methoxy-L-tryptophan has shown promise in immunomodulatory research. The compound's ability to interact with various cellular receptors and enzymes may help in developing novel immunotherapies. Research indicates that it can influence immune cell function by modulating signaling pathways involved in inflammation and immune response. This makes it a potential candidate for applications in autoimmune diseases and cancer immunotherapy.

The pharmacokinetic profile of 6-Methoxy-L-tryptophan is another area of active investigation. Understanding how the body processes this compound is essential for optimizing its therapeutic use. Studies have begun to explore its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are critical for determining appropriate dosing regimens and identifying potential side effects.

Recent advancements in computational chemistry have also contributed to the study of 6-Methoxy-L-tryptophan. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. This approach helps in designing derivatives with enhanced efficacy and reduced toxicity. By leveraging computational tools, scientists can accelerate the drug discovery process and identify new therapeutic applications.

The role of 6-Methoxy-L-tryptophan in metabolic health is another emerging area of interest. Research suggests that this compound may influence metabolic pathways related to energy homeostasis and lipid metabolism. By modulating these pathways, 6-Methoxy-L-tryptophan could potentially be used in managing metabolic disorders such as obesity and type 2 diabetes.

In conclusion, 6-Methoxy-L-tryptophan (CAS No. 16730-11-3) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for investigating neurological, immunological, and metabolic disorders. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug development and therapeutic innovation.

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